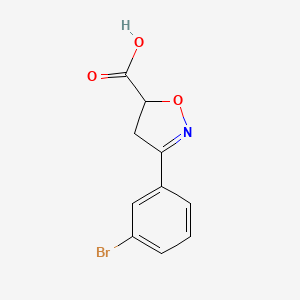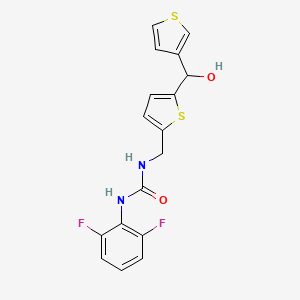![molecular formula C11H19NO3 B2553520 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 937012-11-8](/img/structure/B2553520.png)
5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a nitro group at the 5-position and a phenylsulfonyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the nitration of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow nitration processes and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions activated by the nitro group.
Common Reagents and Conditions:
Nitration: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Secondary amines, phenol, sodium azide.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine: This compound is investigated for its potential antimicrobial and antiviral properties.
Industry: In the materials science field, derivatives of this compound may be explored for their electronic properties and potential use in organic electronics.
Mechanism of Action
The exact mechanism of action of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its application. In antimicrobial research, nitro compounds typically exert their effects by generating reactive nitrogen species that can damage bacterial DNA and proteins . The phenylsulfonyl group may enhance the compound’s ability to interact with specific molecular targets, increasing its efficacy.
Comparison with Similar Compounds
- 5-nitro-1-(phenylsulfonyl)-1H-indole
- 5-nitro-1-(phenylsulfonyl)-1H-pyrrole
- 5-nitro-1-(phenylsulfonyl)-1H-pyridine
Comparison: 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both a nitro group and a phenylsulfonyl group on a pyrrolo[2,3-b]pyridine core. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
937012-11-8 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 1-formylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)9-4-6-12(8-13)7-5-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
GYHDETGEKBAAMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C=O |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553442.png)
![1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B2553444.png)
![1-[(3,4-dimethoxyphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole](/img/structure/B2553445.png)

![2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2553449.png)
![2-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride](/img/structure/B2553450.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2553451.png)



![ethyl 4-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2553457.png)
![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2553460.png)
